molecular formula C17H25N3O3 B7929422 (S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929422
M. Wt: 319.4 g/mol
InChI Key: BXEBNNKBZYDGEF-ZFWWWQNUSA-N
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Description

(S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino acid moiety, and a benzyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can be achieved through several methods. One common approach involves the Steglich Esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The compound’s ability to modify proteins at specific sites makes it a valuable tool in biological research and therapeutic development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific structure, which allows for precise modifications of proteins and other biological molecules. This makes it particularly valuable in research and therapeutic applications where site-specific modifications are required.

Properties

IUPAC Name

benzyl (2S)-2-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)11-15-9-6-10-20(15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEBNNKBZYDGEF-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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